molecular formula C17H27N3O3 B2863765 2-((2-Ethylhexyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid CAS No. 1047681-01-5

2-((2-Ethylhexyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Cat. No.: B2863765
CAS No.: 1047681-01-5
M. Wt: 321.421
InChI Key: QWASCNVATZKQDE-UHFFFAOYSA-N
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Description

2-((2-Ethylhexyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a synthetic organic compound with the CAS Registry Number 1047681-01-5 . It has a molecular formula of C17H27N3O3 and a molecular weight of 321.4 g/mol . This butanoic acid derivative features a pyridin-3-ylamino moiety and a 2-ethylhexylamino side chain, a structural combination that may be of interest in various medicinal chemistry and pharmacological research applications. The specific physicochemical properties, mechanism of action, and detailed research applications for this compound are not fully characterized in the current scientific literature. Researchers are exploring its potential utility as a building block in the synthesis of more complex molecules or as a candidate for biochemical screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions, leveraging standard safety protocols for laboratory chemicals.

Properties

IUPAC Name

2-(2-ethylhexylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-3-5-7-13(4-2)11-19-15(17(22)23)10-16(21)20-14-8-6-9-18-12-14/h6,8-9,12-13,15,19H,3-5,7,10-11H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWASCNVATZKQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(CC(=O)NC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to two classes of butanoic acid derivatives from the literature:

Compound A : Fmoc-D-Asp(OPP)-OH (CAS 855853-24-6)
  • Position 2: Fmoc-protected amino group (carbamate).
  • Position 4 : 2-Phenylpropan-2-yloxy (OPP) ester.
  • Molecular Weight : 473.53 g/mol.
  • Key Features : Designed as a building block for peptide synthesis, with the Fmoc group enabling solid-phase strategies. The OPP ester enhances solubility in organic solvents.
Compound B : 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid
  • Position 2 : Carboxymethyl sulfanyl group (thioether).
  • Position 4 : Phenyl substituent.
  • Key Features : Sulfur-containing backbone with a carboxylic acid, likely influencing reactivity (e.g., nucleophilic thioether) and solubility. Reported as a lead compound in medicinal chemistry studies.
Target Compound : 2-((2-Ethylhexyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic Acid
  • Position 2 : Hydrophobic 2-ethylhexyl chain (tertiary amine).
  • Position 4: Pyridin-3-ylamino group (aromatic amine).
  • Key Features : Amphiphilic character, combining a lipophilic alkyl chain with a polar pyridine ring. The absence of protecting groups (e.g., Fmoc) suggests it is a final product rather than an intermediate.

Physicochemical and Functional Differences

Property Compound A Compound B Target Compound
Substituent (Position 2) Fmoc-carbamate Carboxymethyl sulfanyl (2-Ethylhexyl)amino
Substituent (Position 4) Phenylpropan-2-yloxy ester Phenyl Pyridin-3-ylamino
Molecular Weight 473.53 g/mol Not specified Not available
Solubility Likely low (aromatic ester) Moderate (carboxylic acid) Moderate (pyridine enhances polarity; ethylhexyl reduces it)
Functional Groups Carbamate, ester Thioether, ketone, carboxylic acid Amine, amide, ketone
Applications Peptide synthesis Medicinal chemistry lead Hypothesized: Drug design, enzyme inhibition

Research Findings and Implications

Synthetic Utility: Compound A is optimized for peptide synthesis due to its Fmoc protection and ester group, enabling controlled deprotection . The target compound lacks such protections, suggesting it may be tailored for direct biological activity. Compound B’s sulfanyl group could act as a leaving group or participate in redox reactions, whereas the target’s amino groups may facilitate hydrogen bonding or ionic interactions .

The 2-ethylhexyl chain may improve metabolic stability and membrane permeability relative to Compound A’s OPP ester, which is bulkier and more labile.

Structural Flexibility :

  • The target compound’s hybrid design balances hydrophobicity and polarity, a strategy often employed in prodrugs or kinase inhibitors. In contrast, Compound B’s rigid thioether and carboxylic acid may limit conformational flexibility.

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